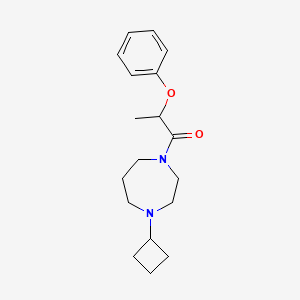

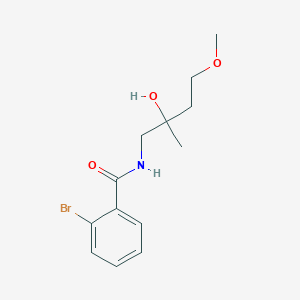

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a synthetic compound that belongs to the class of diazepines and has been found to exhibit anxiolytic and sedative effects.

科学的研究の応用

Synthesis and Pharmacological Applications

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one has been utilized in the synthesis of histamine H(3) receptor antagonists. The compound's synthesis involves complex chemical processes aimed at optimizing stereoselectivity and cost-effectiveness. One notable method includes the inversion of stereogenic centers from naturally occurring trans-4-hydroxy-L-proline, desymmetrization of homopiperazine, and a nonextractive workup for key intermediates, highlighting its importance in the development of pharmacologically active agents (Pippel et al., 2010).

Chemical Transformation and Derivative Synthesis

The compound has also been involved in the exploration of chemical transformations, leading to the creation of novel structures. For example, its structure has similarities with compounds that undergo cycloadditions, forming diverse scaffolds such as furan-2(5H)-one and caprolactam structures linked through an aminopropane tether. These transformations are crucial for the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science (Trofimov et al., 2017).

Methodological Innovations in Organic Synthesis

Research on 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one has led to methodological advancements in organic synthesis. For instance, a novel approach for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed, showcasing an efficient method for the synthesis of benzo[b][1,5]diazepine derivatives without the need for catalysts or activation. This methodology opens new avenues for the synthesis of compounds with closely related ring systems that possess a broad spectrum of biological activities (Shaabani et al., 2009).

Catalysis and Reaction Mechanisms

The compound's framework has been instrumental in studying catalysis and reaction mechanisms. For instance, investigations into the chemoselectivity of reactions involving similar structures have provided insights into the formation of various derivatives under specific conditions, contributing to the fundamental understanding of reaction pathways and the development of selective synthetic strategies (Zhang & Xu, 2013).

特性

IUPAC Name |

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-15(22-17-9-3-2-4-10-17)18(21)20-12-6-11-19(13-14-20)16-7-5-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDJQLUCOCYUEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)

![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)

![5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2363804.png)

![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)

![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)

![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)